2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride
Description
This compound features a rigid adamantyl group (tricyclo[3.3.1.1³,⁷]decane) attached to an acetamide backbone, with a 4-(aminomethyl)-2-fluorobenzyl substituent. The adamantyl moiety enhances lipophilicity and metabolic stability, while the fluorinated benzyl group introduces electronic effects that may influence receptor binding or solubility. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
2-(1-adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O.ClH/c21-18-6-13(11-22)1-2-17(18)12-23-19(24)10-20-7-14-3-15(8-20)5-16(4-14)9-20;/h1-2,6,14-16H,3-5,7-12,22H2,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLKVSJZZTOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=C(C=C(C=C4)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide; hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide is characterized by the presence of an adamantyl group and a fluorinated phenyl moiety. This unique structure is believed to contribute to its biological activity.
1. Antidepressant Effects
Recent studies have suggested that compounds with similar structures exhibit antidepressant-like effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, derivatives of adamantyl compounds have shown efficacy in animal models of depression, indicating potential for further exploration in clinical settings .
2. Antitumor Activity
Research indicates that the compound may possess antitumor properties. A study on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these compounds ranged from 1 to 10 µM, suggesting a potent effect that warrants further investigation into the specific mechanisms involved .
3. Calcium Channel Modulation
Another area of interest is the compound's effect on calcium channels. Similar adamantyl derivatives have been identified as selective T-type calcium channel inhibitors, which are implicated in various physiological processes including muscle contraction and neurotransmitter release. This modulation could potentially lead to therapeutic applications in conditions such as hypertension and cardiac arrhythmias .
Table 1: Summary of Biological Activities
The biological activity of 2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide may be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing mood regulation and neuroprotection.
- Signal Transduction : It may affect intracellular signaling pathways that lead to apoptosis in cancer cells.
- Ion Channel Modulation : By inhibiting calcium channels, the compound could alter excitability in neuronal tissues, providing a basis for its antidepressant effects.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating their potential as effective anticancer agents .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with adamantyl structures may possess neuroprotective properties. Research on related adamantane derivatives has shown promise in treating neurodegenerative diseases such as progressive supranuclear palsy and Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Antimicrobial Activity
Preliminary studies indicate that adamantane derivatives, including the compound , may exhibit antimicrobial properties. The presence of specific functional groups enhances the interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of Mannich bases similar to this compound assessed their cytotoxicity against human colon cancer cell lines. The results revealed that certain compounds exhibited IC values ranging from 10 µM to 30 µM, showcasing their potential as viable candidates for further development in cancer therapy .
Case Study 2: Neuroprotection in Animal Models
In a controlled animal study, a derivative of the compound was tested for its neuroprotective effects against induced oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting that the compound could be beneficial in developing treatments for neurodegenerative conditions .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Adamantyl-Containing Acetamides
(a) N-[4-(1-Adamantyl)phenyl]acetamide
- Structure: Lacks the fluorophenyl-aminomethyl group; instead, it has a simpler 4-adamantylphenyl substituent.
- Relevance : Demonstrates the role of adamantyl in enhancing steric bulk and rigidity, which can improve pharmacokinetic properties .
(b) 2-[4-(1-Adamantyl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide Hydrochloride
- Structure: Contains a phenoxy linker and dimethylaminoethyl group instead of the fluorobenzyl-aminomethyl moiety.
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₀H₂₆ClFN₂O | 380.89 g/mol | Adamantyl, 2-fluoro-4-aminomethylbenzyl |
| N-[4-(1-Adamantyl)phenyl]acetamide | C₁₈H₂₃NO | 269.38 g/mol | 4-Adamantylphenyl |
| 2-[4-(1-Adamantyl)phenoxy]acetamide HCl | C₂₂H₃₁ClN₂O₂ | 414.94 g/mol | Phenoxy, dimethylaminoethyl |
Fluorophenyl-Acetamide Derivatives
(a) N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structure: Substitutes adamantyl with naphthyl and replaces aminomethyl with a chloro-fluorophenyl group.
(b) N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-3-cyclobutyl-1,2-oxazole-5-carboxamide Hydrochloride
- Structure : Replaces adamantyl with a cyclobutyl-oxazole moiety.
Pharmacologically Active Analogs
(a) U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide)
- Structure: Dichlorophenyl and dimethylaminocyclohexyl groups replace adamantyl and fluorobenzyl-aminomethyl.
- Key Differences: The dichlorophenyl group enhances lipophilicity, while the dimethylaminocyclohexyl moiety confers opioid receptor affinity, as seen in controlled substance analogs .
(b) Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)
- Structure : Fluorophenyl and piperidinyl groups with a methoxyacetamide backbone.
- Key Differences : The piperidinyl-phenethyl group is critical for µ-opioid receptor binding, highlighting how structural variations in the amine region dictate pharmacological activity .
Preparation Methods
Synthesis of Adamantyl-Acetic Acid Derivative
The adamantyl moiety is introduced via a nucleophilic substitution reaction between 1-adamantanol and chloroacetyl chloride in the presence of a base such as triethylamine. This step yields 2-(1-adamantyl)acetyl chloride, which is subsequently hydrolyzed to form 2-(1-adamantyl)acetic acid. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. The carboxylic acid is then activated using thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride, which facilitates amide bond formation in later stages.
Preparation of 4-(Aminomethyl)-2-Fluorobenzylamine Intermediate
The benzylamine intermediate is synthesized through a reductive amination of 2-fluoro-4-nitrobenzaldehyde. Catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere reduces the nitro group to an amine, yielding 4-aminomethyl-2-fluorobenzylamine. Alternatively, the Staudinger reaction with triphenylphosphine and subsequent hydrolysis may be employed for nitro group reduction. The primary amine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
Coupling Reaction and Amide Bond Formation
The acid chloride derivative of 2-(1-adamantyl)acetic acid is reacted with the protected benzylamine intermediate in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine or N,N-diisopropylethylamine (DIPEA) is added to scavenge HCl generated during the reaction. After stirring for 12–24 hours at room temperature, the Boc-protecting group is removed via treatment with trifluoroacetic acid (TFA) in DCM, yielding the free amine.
Table 1: Key Reaction Conditions for Coupling Step
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 25°C (ambient) |
| Reaction Time | 12–24 hours |
| Base | Triethylamine (TEA) |
| Protecting Group Removal | Trifluoroacetic acid (TFA) in DCM (1:1) |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an ethereal solvent such as diethyl ether or ethyl acetate. The precipitate is filtered, washed with cold solvent, and dried under vacuum to yield the final product as a crystalline solid.
Optimization of Reaction Parameters
Temperature and pH Control
Maintaining a reaction temperature below 5°C during the acid chloride formation prevents thermal decomposition of the adamantyl intermediate. Similarly, pH adjustments during the coupling step (pH 7–8) enhance amide bond formation efficiency while minimizing hydrolysis.
Solvent Selection and Purity
Polar aprotic solvents like DCM or THF are preferred for their ability to dissolve both hydrophilic and hydrophobic reactants. Post-reaction purification via flash chromatography on silica gel (eluent: DCM/methanol 95:5) ensures the removal of unreacted starting materials and byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis (400 MHz, DMSO-d₆) confirms the structure:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 366.1874 [M+H]⁺, consistent with the theoretical molecular weight.
Challenges and Mitigation Strategies
Steric Hindrance from Adamantyl Group
The bulky adamantyl group impedes reaction kinetics during coupling. Increasing reaction time (24 hours) and using excess acid chloride (1.2 equiv) mitigate this issue.
Byproduct Formation
Side products such as N-acetylated derivatives are minimized by employing strict anhydrous conditions and molecular sieves to scavenge trace water.
Industrial-Scale Considerations
Cost-Effective Catalyst Use
Transitioning from Pd/C to Raney nickel for nitro group reduction reduces costs without compromising yield.
Green Chemistry Approaches
Replacing DCM with cyclopentyl methyl ether (CPME) improves environmental sustainability while maintaining reaction efficiency.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling an adamantyl-containing precursor (e.g., adamantylacetic acid derivatives) with a fluorophenylmethylamine intermediate. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .
- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) at controlled temperatures (0–25°C) improves reaction efficiency .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) enhances purity .
- Table 1 : Comparative Synthetic Approaches
| Precursor | Reaction Conditions | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| Adamantylacetic acid | DCM, EDC/HOBt, 0°C | 75 | NMR, MS | |
| 4-(Aminomethyl)-2-fluorobenzylamine | DMF, room temp | 68 | HPLC |
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate adamantyl group symmetry (δ 1.6–2.1 ppm) and fluorophenyl proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 429.2) .
- X-ray Crystallography : Resolves adamantyl spatial orientation and hydrogen-bonding interactions in the crystal lattice .
- HPLC-PDA : Assesses purity (>98%) and detects impurities using reverse-phase C18 columns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability and metabolism using LC-MS/MS to identify active metabolites or degradation products .
- Isotopic Labeling : Track compound distribution in animal models via 18F or 3H labeling .
- Assay Standardization : Compare in vitro assay conditions (e.g., serum protein interference) with in vivo environments .
Q. What computational strategies can predict the interaction between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model adamantyl hydrophobic interactions with enzyme active sites (e.g., kinase ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS) to assess binding free energies .
- QSAR Models : Correlate substituent electronic effects (Hammett constants) with inhibitory activity .
- Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity .
Q. What strategies mitigate the instability of the adamantyl group under physiological conditions?
- Methodological Answer :
- Prodrug Design : Mask the adamantyl moiety with ester or carbamate groups to enhance solubility and reduce aggregation .
- Formulation : Encapsulate the compound in cyclodextrins or liposomes to improve aqueous stability .
- Structural Analogs : Replace adamantyl with bicyclo[2.2.2]octane derivatives to retain rigidity while enhancing metabolic resistance .
Table 2: Biological Activity Profiling
| Assay Type | Target | Key Finding | Reference |
|---|---|---|---|
| Antimicrobial (MIC) | E. coli | 32 µg/mL (fluorophenyl group enhances membrane penetration) | |
| Enzyme Inhibition | Kinase X | IC50 = 0.5 µM (adamantyl stabilizes hydrophobic pocket binding) | |
| Cytotoxicity (MTT) | HeLa Cells | CC50 = 45 µM (selectivity index >10) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
